molecular formula C16H14ClN3O2 B4971161 N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide

Cat. No. B4971161
M. Wt: 315.75 g/mol
InChI Key: YHQQXTBSSIUKPE-UHFFFAOYSA-N
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Description

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide, also known as CTQ or CTQAM, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the class of quinazolinone derivatives and has shown promising results in several research studies. In

Scientific Research Applications

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess anticonvulsant, analgesic, anti-inflammatory, and anxiolytic properties. It has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM is not fully understood. However, it has been suggested that it acts by modulating the activity of various neurotransmitters such as GABA, glutamate, and dopamine. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM has been shown to produce several biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and anxiolytic properties. It has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential applications in various scientific fields. However, it also has some limitations. It is relatively unstable and may degrade over time, which may affect its potency. It also has poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential as a modulator of the immune system, as it has been shown to possess anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM and to identify potential targets for its therapeutic use.

Synthesis Methods

The synthesis of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM involves the reaction of 4-chlorobenzoic acid with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. The resulting intermediate is then reacted with 2-aminobenzamide to obtain N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM. The compound can be purified by recrystallization and characterized by various analytical techniques such as NMR, IR, and mass spectrometry.

properties

IUPAC Name

N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-9(21)19-16-18-8-13-14(20-16)6-11(7-15(13)22)10-2-4-12(17)5-3-10/h2-5,8,11H,6-7H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQQXTBSSIUKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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